3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate
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Overview
Description
3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate is an organic compound with a complex structure that includes a hydroxyphenyl group, a methyl group, and an oxopropyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate typically involves the reaction of 4-hydroxyphenylacetone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)-2-methyl-3-hydroxypropyl acetate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxopropyl acetate group can undergo hydrolysis to release active metabolites. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetone: Shares the hydroxyphenyl group but lacks the oxopropyl acetate group.
3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester: Contains a similar hydroxyphenyl group but has different functional groups.
Uniqueness
3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
92749-06-9 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
[3-(4-hydroxyphenyl)-2-methyl-3-oxopropyl] acetate |
InChI |
InChI=1S/C12H14O4/c1-8(7-16-9(2)13)12(15)10-3-5-11(14)6-4-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
GCKOFCLHCPKCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)C(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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